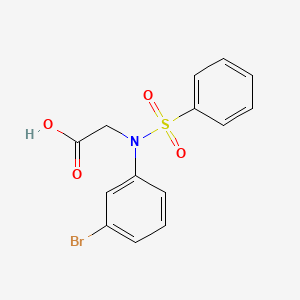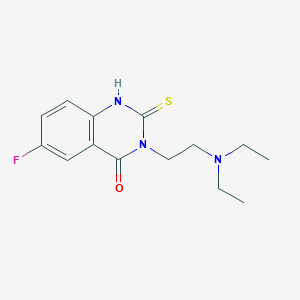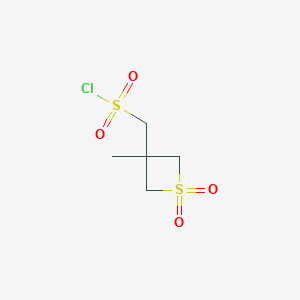
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine (BPG) is a chemical compound that has attracted attention due to its potential use in scientific research. BPG is a glycine derivative that has been synthesized and studied for its various biochemical and physiological effects. In
Mecanismo De Acción
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine inhibits EAAT2 by binding to its substrate-binding site. This leads to a decrease in glutamate uptake by astrocytes, resulting in increased extracellular glutamate levels. The increased glutamate levels can have both beneficial and detrimental effects on neuronal function, depending on the context. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been shown to have various biochemical and physiological effects. In addition to its inhibition of EAAT2 and induction of apoptosis, N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been shown to modulate the activity of ion channels, including the NMDA receptor and the GABA receptor. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has several advantages for lab experiments. It is a selective inhibitor of EAAT2, which allows for the study of the specific role of this transporter in various neurological disorders. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine is also relatively stable and easy to synthesize. However, there are some limitations to the use of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine in lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine. One direction is the development of more potent and selective inhibitors of EAAT2. Another direction is the investigation of the role of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine in other neurological disorders, such as multiple sclerosis and traumatic brain injury. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine's potential as a cancer therapy also warrants further investigation. Additionally, the development of more stable and bioavailable forms of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine could expand its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N-(3-bromophenyl)-N-(phenylsulfonyl)glycine is a promising chemical compound that has been studied for its potential use in scientific research. Its selective inhibition of EAAT2 and induction of apoptosis in cancer cells make it a valuable tool for the study of neurological disorders and cancer therapy. Further research is needed to fully understand the biochemical and physiological effects of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine and its potential clinical applications.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine involves the reaction of 3-bromobenzeneboronic acid and phenylsulfonyl chloride with glycine in the presence of a catalyst. The reaction yields N-(3-bromophenyl)-N-(phenylsulfonyl)glycine as a white crystalline solid. The synthesis method has been optimized to produce high yields and purity of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been used in scientific research as an inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in neuronal communication. The transporters that regulate glutamate levels in the brain are important targets for drug development. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been shown to selectively inhibit the glutamate transporter EAAT2, which is primarily expressed in astrocytes. EAAT2 inhibition has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-5-4-6-12(9-11)16(10-14(17)18)21(19,20)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFIDMHABTUZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2830937.png)

![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)


![(2-Methoxyphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2830944.png)


![2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B2830948.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2830951.png)